(3-Nitrobenzylidene)malononitrile CAS number 2826-32-6
(3-Nitrobenzylidene)malononitrile CAS number 2826-32-6
An In-Depth Technical Guide to (3-Nitrobenzylidene)malononitrile (CAS Number: 2826-32-6)
Foreword
This technical guide provides a comprehensive overview of (3-Nitrobenzylidene)malononitrile, a molecule of significant interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following sections are designed to offer not just a compilation of data, but a synthesized understanding of the compound's properties, synthesis, and potential applications, with a particular focus on its proposed mechanism of biological action. The information herein is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights.
Introduction and Chemical Identity
(3-Nitrobenzylidene)malononitrile, with the CAS number 2826-32-6, is an organic compound belonging to the benzylidene malononitrile family. Its structure is characterized by a benzene ring substituted with a nitro group at the meta-position, which is double-bonded to a malononitrile group.[1] This arrangement of electron-withdrawing groups (nitro and cyano) imparts unique electronic properties and reactivity to the molecule, making it a valuable building block in organic synthesis and a candidate for various biological applications.[1] The compound typically appears as a yellow crystalline solid.[1]
Physicochemical Properties
A summary of the key physicochemical properties of (3-Nitrobenzylidene)malononitrile is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅N₃O₂ | [2] |
| Molecular Weight | 199.17 g/mol | [2] |
| Melting Point | 101–102 °C | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Low in water; soluble in dichloromethane (DCM) | [1] |
Synthesis and Purification
The most common and efficient method for the synthesis of (3-Nitrobenzylidene)malononitrile is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with an aldehyde (3-nitrobenzaldehyde).[3]
Knoevenagel Condensation: Mechanism
The reaction proceeds through a three-step mechanism:
-
Deprotonation: A basic catalyst abstracts a proton from the acidic methylene group of malononitrile, forming a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde to form a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, (3-Nitrobenzylidene)malononitrile.
Caption: Knoevenagel condensation for (3-Nitrobenzylidene)malononitrile synthesis.
Experimental Protocol: Synthesis of (3-Nitrobenzylidene)malononitrile
The following protocol is a representative procedure for the synthesis of (3-Nitrobenzylidene)malononitrile.
Materials:
-
3-Nitrobenzaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion of the reaction (typically observed by the formation of a precipitate), collect the solid product by filtration.[4]
-
Wash the crude product with cold ethanol and then with water to remove any unreacted starting materials and catalyst.[4]
-
Recrystallize the crude product from ethanol to obtain pure yellow crystals of (3-Nitrobenzylidene)malononitrile.[4]
Biological Activity and Proposed Mechanism of Action
(3-Nitrobenzylidene)malononitrile has demonstrated promising biological activities, including anticancer and antimicrobial effects.[3] The presence of the nitro group is believed to be crucial for its bioactivity.[3]
Anticancer Activity: A Mitochondrial Uncoupling Mechanism
While the precise mechanism of action is still under investigation, a compelling hypothesis is that (3-Nitrobenzylidene)malononitrile exerts its anticancer effects by acting as a mitochondrial uncoupler, also known as a protonophore.[5][6]
The Protonophore Hypothesis:
Mitochondrial uncouplers are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[5] This uncoupling of oxidative phosphorylation leads to a decrease in cellular ATP levels and an increase in oxygen consumption.[2] Cancer cells, with their altered metabolism (the Warburg effect), are often more susceptible to disruptions in energy production than healthy cells.
The proposed mechanism for (3-Nitrobenzylidene)malononitrile is analogous to that of other well-known nitroaromatic uncouplers like 2,4-dinitrophenol (DNP).[1][7][8] The acidic proton on the benzylidene group, made more acidic by the electron-withdrawing nitro and cyano groups, can be released in the mitochondrial matrix. The resulting lipophilic anion can then diffuse back across the inner mitochondrial membrane to the intermembrane space, where it picks up another proton, completing the cycle.
This futile cycling of protons disrupts the mitochondrial membrane potential, leading to:
-
Decreased ATP synthesis: Depriving cancer cells of the energy required for rapid proliferation.[2]
-
Increased Reactive Oxygen Species (ROS) production: The hyperactive electron transport chain can lead to increased production of ROS, inducing oxidative stress and triggering apoptosis.[9]
-
Induction of Apoptosis: The combination of energy depletion and oxidative stress can activate apoptotic pathways, leading to programmed cell death in cancer cells.
Caption: Proposed mitochondrial uncoupling mechanism of (3-Nitrobenzylidene)malononitrile.
While direct experimental evidence for this specific molecule is still emerging, studies on structurally similar nitrobenzylidene derivatives have shown cytotoxicity against various cancer cell lines, supporting the potential of this class of compounds as anticancer agents.[7]
Antimicrobial Activity
Benzylidene malononitrile derivatives have also been investigated for their antimicrobial properties. The electron-deficient nature of the molecule makes it susceptible to nucleophilic attack by biological molecules, which could contribute to its antimicrobial effects. A study on a related compound, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[10] This suggests that (3-Nitrobenzylidene)malononitrile may also possess a broad spectrum of antibacterial activity, although specific data for this compound is needed. The proposed mechanism for antimicrobial action may involve the inhibition of essential enzymes or disruption of the bacterial cell membrane.
Spectroscopic Characterization
The structural confirmation of (3-Nitrobenzylidene)malononitrile is typically achieved through a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of closely related isomers and derivatives.[4][11][12]
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~8.6-8.7 (s, 1H, Ar-H), ~8.4-8.5 (d, 1H, Ar-H), ~8.2-8.3 (d, 1H, Ar-H), ~7.8 (s, 1H, =CH), ~7.7-7.8 (t, 1H, Ar-H) ppm |
| ¹³C NMR (CDCl₃) | δ ~160 (C=CH), ~148 (C-NO₂), ~136, ~132, ~130, ~128, ~126 (Ar-C), ~113, ~112 (CN), ~85 (C(CN)₂) ppm |
| FTIR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C stretch), ~1530 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch) |
| Mass Spec. (EI) | m/z 199 (M⁺), 170, 153, 127, 101 |
Note: The exact chemical shifts and fragmentation patterns may vary depending on the solvent and instrument used.
Safety and Handling
(3-Nitrobenzylidene)malononitrile and its precursors, 3-nitrobenzaldehyde and malononitrile, should be handled with care in a laboratory setting.
-
Toxicity: While specific toxicity data for (3-Nitrobenzylidene)malononitrile is limited, related compounds like 3-nitrobenzonitrile are harmful if swallowed, in contact with skin, or if inhaled.[2] Malononitrile is classified as toxic.
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2] Avoid creating dust.[2]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.
Conclusion
(3-Nitrobenzylidene)malononitrile is a versatile molecule with significant potential in medicinal chemistry and organic synthesis. Its straightforward synthesis via the Knoevenagel condensation makes it readily accessible for further research. The compelling hypothesis of its action as a mitochondrial uncoupler provides a strong rationale for its investigation as an anticancer agent. Further studies are warranted to fully elucidate its mechanism of action, explore its full therapeutic potential, and establish a comprehensive safety profile. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.
References
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Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a). ResearchGate. (n.d.). Available at: [Link]
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Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. National Center for Biotechnology Information. (2021). Available at: [Link]
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4-Nitrobenzylidene malononitrile. PubChem. (n.d.). Available at: [Link]
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Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. The Royal Society of Chemistry. (n.d.). Available at: [Link]
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IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. ResearchGate. (n.d.). Available at: [Link]
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In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. PubMed. (n.d.). Available at: [Link]
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Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. (n.d.). Available at: [Link]
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Exploring the therapeutic potential of mitochondrial uncouplers in cancer. National Center for Biotechnology Information. (n.d.). Available at: [Link]
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2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. PubMed. (2024-03-25). Available at: [Link]
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2-(4-Nitrobenzylidene)malononitrile. National Center for Biotechnology Information. (n.d.). Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). Available at: [Link]
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The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis. Frontiers. (n.d.). Available at: [Link]
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